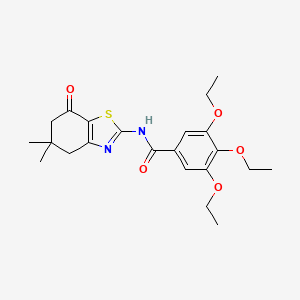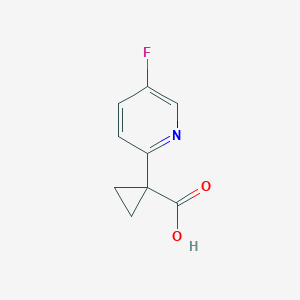
5-ブロモ-2-シクロプロピルチオフェン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 3rd position on a thiophene ring . It is primarily used in scientific research and has applications in various fields such as medicinal chemistry and material science.
科学的研究の応用
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is used in several scientific research areas:
Medicinal Chemistry: It is a precursor for synthesizing various bioactive molecules, including antidiabetic and anticancer agents.
Material Science: The compound’s unique structure makes it useful in developing novel materials with specific electronic properties.
Organic Synthesis: It serves as a building block for creating complex organic molecules in research laboratories.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-cyclopropylthiophene, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process can be optimized for higher yields and cost-effectiveness. For example, the bromination step can be carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to replace the bromine atom with other groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophenes, while oxidation can yield sulfoxides or sulfones .
作用機序
The mechanism of action of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid depends on its application. In medicinal chemistry, derivatives of this compound may act on specific molecular targets such as enzymes or receptors. For example, antidiabetic derivatives may inhibit sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys. In cancer research, derivatives may induce apoptosis in cancer cells by interacting with cellular pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-cyclopropylthiophene-3-carboxylic acid
- 5-Bromo-2-methylthiophene-3-carboxylic acid
- 5-Bromo-2-phenylthiophene-3-carboxylic acid
Uniqueness
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in synthesizing derivatives with specific biological activities and material properties.
特性
IUPAC Name |
5-bromo-2-cyclopropylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-6-3-5(8(10)11)7(12-6)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJHIPLWHUKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2565706.png)



![N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2565713.png)

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2565721.png)

